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Compound of Interest

Compound Name: Noxiustoxin

Cat. No.: B3029997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Noxiustoxin (NTX) and Charybdotoxin

(ChTX), two potent scorpion-derived peptide toxins widely used as pharmacological tools to

study potassium (K+) channels. Understanding the distinct properties of these toxins is crucial

for designing experiments and interpreting data related to K+ channel function in various

physiological and pathological contexts.

At a Glance: Key Differences
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Feature Noxiustoxin (NTX) Charybdotoxin (ChTX)

Primary Source
Centruroides noxius (Mexican

scorpion)

Leiurus quinquestriatus

hebraeus (Deathstalker

scorpion)

Primary Targets

Voltage-gated K+ (Kv)

channels, particularly Kv1.2

and Kv1.3. Also blocks some

Ca2+-activated K+ (KCa)

channels.

High-conductance Ca2+-

activated K+ (BK, KCa1.1)

channels and various Kv

channels, including Kv1.2 and

Kv1.3.

Potency

Generally high affinity for

Kv1.3 channels, with reported

Kd values in the low

nanomolar to picomolar range.

[1] Lower affinity for KCa

channels.

Potent blocker of both BK and

some Kv channels, with IC50

and Kd values typically in the

low nanomolar range.

Selectivity

Shows some preference for

Kv1.3 over certain other Kv

and KCa channels.

Broader specificity, potently

blocking both BK and several

Kv channel subtypes. Not

specific for Ca2+-activated K+

channels.[1]

Mechanism of Action Pore blocker.

Pore blocker, physically

occluding the ion conduction

pathway.[2]

Quantitative Comparison of Blocking Affinity
The following table summarizes the reported inhibitory constants (IC50 or Kd) of Noxiustoxin
and Charybdotoxin for various K+ channel subtypes. These values have been compiled from

multiple electrophysiological studies. It is important to note that experimental conditions such

as ion concentrations and membrane potential can influence these values.
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K+ Channel
Subtype

Toxin
Inhibitory Constant
(IC50 / Kd)

Reference

Voltage-Gated K+

Channels (Kv)

Kv1.2 (rattus) Noxiustoxin Kd ≈ 2 nM [3]

Charybdotoxin IC50 = 5.6 nM

Kv1.3 (mus musculus) Noxiustoxin Kd = 0.2 nM [1]

Charybdotoxin Kd = 0.5 - 1.5 nM [1]

Kv1.3 (homo sapiens) Noxiustoxin Kd ≈ 1 nM [3]

Charybdotoxin IC50 ≈ 2.6 nM

Ca2+-Activated K+

Channels (KCa)

KCa1.1 (BK) Noxiustoxin Kd > 25 nM [3]

Charybdotoxin IC50 ≈ 3 nM

KCa (skeletal muscle) Noxiustoxin Kd ≈ 450 nM

Charybdotoxin Kd = 1 - 3 nM

KCa (small

conductance, bovine

aortic endothelial

cells)

Noxiustoxin IC50 = 0.5 µM

Mechanism of Action: Pore Blockade
Both Noxiustoxin and Charybdotoxin act as pore blockers of K+ channels. They bind to the

external vestibule of the channel, physically occluding the ion conduction pathway and thereby

preventing the flow of K+ ions. This blockade is a 1:1 stoichiometric interaction.[2] Key lysine

residues on the toxins are thought to enter the pore and interact with the selectivity filter of the

channel. The binding affinity of these toxins can be influenced by the membrane potential and

the concentration of permeant ions.
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Experimental Protocols
The quantitative data presented in this guide are primarily derived from electrophysiological

experiments, namely whole-cell patch-clamp and two-electrode voltage-clamp techniques.

Below are detailed methodologies representative of those used in the cited studies.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to record the ionic currents from the entire cell membrane of an isolated

cell.

1. Cell Preparation:

Cells expressing the K+ channel of interest (e.g., HEK293 cells transfected with the

channel's gene, or primary cells like T-lymphocytes) are cultured on glass coverslips.

Prior to recording, the coverslip is transferred to a recording chamber on the stage of an

inverted microscope and perfused with an external solution.

2. Solutions:

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is

adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES. The pH is

adjusted to 7.2 with KOH.

Noxiustoxin or Charybdotoxin is dissolved in the external solution to the desired final

concentration.

3. Recording Procedure:

A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and

mounted on a micromanipulator.

The pipette is brought into contact with a cell, and gentle suction is applied to form a high-

resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
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A brief, strong suction pulse is then applied to rupture the membrane patch under the pipette,

establishing a whole-cell configuration.

The membrane potential is held at a holding potential (e.g., -80 mV) using a patch-clamp

amplifier.

To elicit K+ currents, the membrane potential is stepped to a series of depolarizing voltages

(e.g., from -60 mV to +60 mV in 10 mV increments).

After obtaining a stable baseline recording, the external solution containing the toxin is

perfused into the recording chamber.

The effect of the toxin on the K+ currents is recorded until a steady-state block is achieved.

The percentage of current inhibition at different toxin concentrations is used to calculate the

IC50 value.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus
Oocytes
This method is suitable for studying ion channels heterologously expressed at high levels in

large cells like Xenopus laevis oocytes.

1. Oocyte Preparation:

Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the

follicular layer.

The oocytes are then injected with cRNA encoding the specific K+ channel subunit(s) of

interest.

Injected oocytes are incubated for 2-7 days to allow for channel expression.

2. Solutions:

Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. The pH

is adjusted to 7.5 with NaOH.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Noxiustoxin or Charybdotoxin is added to the recording solution at the desired

concentrations.

3. Recording Procedure:

An oocyte is placed in a recording chamber continuously perfused with the recording

solution.

Two microelectrodes (one for voltage recording and one for current injection) with

resistances of 0.5-2 MΩ are filled with 3 M KCl and inserted into the oocyte.

A voltage-clamp amplifier is used to hold the oocyte membrane potential at a set value (e.g.,

-90 mV).

Voltage steps are applied to activate the expressed K+ channels (e.g., a depolarizing pulse

to 0 mV for 200 ms).

The resulting K+ currents are recorded.

The recording solution is then switched to one containing the toxin, and the blocking effect is

measured. Dose-response curves are generated by applying a range of toxin concentrations

to determine the IC50 or Kd.

Signaling Pathways and Experimental Workflows
The blockade of K+ channels by Noxiustoxin and Charybdotoxin has significant downstream

effects on various cellular signaling pathways. The following diagrams, generated using the

DOT language, illustrate these relationships and a typical experimental workflow.

Signaling Consequences of K+ Channel Blockade
Blockade of Kv1.3 channels, which are crucial for maintaining the membrane potential in T-

lymphocytes, leads to membrane depolarization. This depolarization reduces the driving force

for Ca2+ influx through channels like CRAC, thereby inhibiting T-cell activation and

proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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